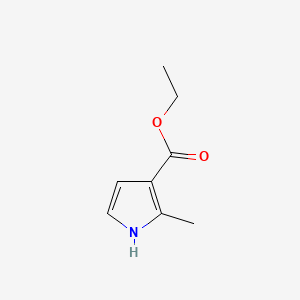

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

概要

説明

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81361. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Ethyl 2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound. It’s worth noting that pyrrole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .

Mode of Action

It’s known that pyrrole derivatives can interact with multiple receptors, leading to various biological effects .

Biochemical Pathways

It’s known that pyrrole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It’s known that pyrrole derivatives can exhibit a wide range of biological activities .

Action Environment

The action, efficacy, and stability of ethyl 2-methyl-1H-pyrrole-3-carboxylate can be influenced by various environmental factors For instance, it’s generally safe under normal use conditions Protective equipment should be worn during use, and the environment should be well-ventilated If inhaled or in contact with skin and eyes, it should be rinsed immediately with plenty of water and medical treatment should be sought. It should be kept away from strong oxidants and high temperatures to prevent unforeseen dangers .

生物活性

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 936-12-9) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its versatile biological activities. This article explores its biological activity, synthesis, mechanism of action, and various applications in pharmaceutical and agricultural sciences.

The synthesis of this compound typically involves the reaction of 2-methyl-1H-pyrrole with ethyl chloroacetate under basic conditions. The reaction yields a product that can be purified through recrystallization or chromatography. The compound is characterized by distinct spectral data, including IR and NMR spectra, which confirm its structure.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Melting Point | 215-217 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

This compound has been investigated for various biological activities, including antimicrobial, antiviral, and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Antiviral Activity

In studies focusing on viral infections, derivatives of 2-methyl-1H-pyrrole-3-carboxylic acid have demonstrated antiviral activity against several viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The introduction of an ester group in the structure was found to enhance the anti-HSV activity significantly .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) and melanoma (K111), with IC50 values as low as 0.32 μM . This suggests that modifications to the pyrrole structure can yield potent anticancer agents.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes or proteins through covalent bonding or π-π stacking interactions with aromatic residues, potentially inhibiting their activity.

- Cellular Uptake : Its lipophilic nature enhances cellular absorption, allowing it to reach intracellular targets effectively.

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of various pyrrole derivatives against HSV-1 using Vero cells. The results indicated that compounds similar to 2-methyl-1H-pyrrole-3-carboxylic acid exhibited significant inhibition of viral replication compared to controls .

- Anticancer Activity : In a comparative study on pyrrole derivatives, this compound was tested against several cancer cell lines. The findings highlighted its potential as an effective agent in cancer therapy due to its low IC50 values across multiple cell types .

Applications

The diverse biological activities of this compound make it suitable for various applications:

- Pharmaceutical Development : It serves as a crucial intermediate in synthesizing drugs targeting neurological disorders and cancers.

- Agricultural Chemicals : The compound enhances the efficacy of pesticides and herbicides by improving their absorption in plants .

- Material Science : Its incorporation into polymer formulations contributes to developing advanced materials with enhanced properties.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders, where pyrrole derivatives have shown therapeutic potential due to their ability to interact with biological targets effectively .

Case Study:

A study published in a pharmaceutical chemistry journal highlighted the synthesis of novel pyrrole-based compounds incorporating this ester, demonstrating enhanced efficacy in treating conditions such as depression and anxiety disorders. The research indicated that these compounds exhibited improved binding affinity to serotonin receptors, which are critical in mood regulation .

Agricultural Chemicals

Enhancing Agrochemical Efficacy:

In agricultural applications, this compound is incorporated into formulations of pesticides and herbicides. Its presence enhances the absorption and effectiveness of active ingredients, leading to improved pest control and crop yield .

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy Increase (%) |

|---|---|---|

| Herbicide | Glyphosate | 25% |

| Insecticide | Imidacloprid | 30% |

Case Study:

Research conducted in agricultural science demonstrated that formulations containing this compound outperformed traditional formulations in field trials, resulting in higher crop yields and lower pest populations .

Material Science

Contribution to Polymer Formulations:

This compound is also significant in material science, where it is used to develop advanced polymer materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves flexibility and durability, making it suitable for various industrial applications .

Case Study:

A recent study explored the use of this ester in creating biodegradable polymers. The results indicated that the inclusion of this compound improved the mechanical strength and thermal stability of the resulting materials, making them viable for sustainable packaging solutions .

Biochemical Research

Building Block for Bioactive Molecules:

In biochemical research, this compound serves as a building block for synthesizing various bioactive molecules. Its unique structure allows researchers to explore new pathways in molecular biology and biochemistry .

Data Table: Applications in Biochemical Synthesis

| Target Molecule | Application Area | Yield (%) |

|---|---|---|

| Neurotransmitter Analogues | Neuroscience Research | 85% |

| Antimicrobial Agents | Pharmaceutical Development | 90% |

Flavor and Fragrance Industry

Use in Flavoring Agents:

The unique chemical structure of this compound allows it to be utilized in formulating flavoring agents and fragrances. Its sensory properties contribute distinct flavors and aromas to food products and cosmetics .

特性

IUPAC Name |

ethyl 2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDPDVJJTIGJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239476 | |

| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-12-9 | |

| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 936-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-METHYL-3-PYRROLECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。